![molecular formula C7H8N2O3 B12515301 3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 748096-44-8](/img/structure/B12515301.png)
3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a β-lactam compound that plays a significant role in the biosynthesis of carbapenem antibiotics . This compound is characterized by its unique bicyclic structure, which includes a β-lactam ring fused to a five-membered ring. It is an intermediate in the biosynthesis of carbapenem, a class of antibiotics known for their broad-spectrum activity against various bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the preparation of 4-carboxymethylazetidin-2-one, which is then cyclized via an intramolecular Wittig reaction to form the desired bicyclic structure . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Cycloaddition Reactions: Participates in Diels-Alder and 1,3-dipolar cycloaddition reactions, forming novel polycyclic azetidinone structures.
Oxidation and Reduction: Can be oxidized to form sulphoxides, which are antibacterially active.
Substitution Reactions: Reacts with thiols to form adducts, which can be further modified.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dienes or dipolarophiles under controlled temperature and pressure.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or peracids.
Substitution: Utilizes thiols and base catalysts to facilitate the addition reactions.
Major Products:
Polycyclic Azetidinones: Formed through cycloaddition reactions.
Sulphoxides: Result from oxidation reactions and exhibit antibacterial properties.
Aplicaciones Científicas De Investigación
3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by inhibiting the synthesis of peptidoglycan, a vital component of the bacterial cell wall . This inhibition occurs through binding to penicillin-binding proteins (PBPs), which are essential for cell wall formation . The disruption of cell wall synthesis leads to bacterial cell death, making it an effective antibacterial agent .
Comparación Con Compuestos Similares
Imipenem: Another carbapenem antibiotic with a similar β-lactam structure.
Meropenem: A carbapenem known for its broad-spectrum antibacterial activity.
Comparison:
Propiedades
Número CAS |
748096-44-8 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c8-4-1-3-2-5(10)9(3)6(4)7(11)12/h3H,1-2,8H2,(H,11,12) |
Clave InChI |
CTUZVMSQCMPERN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)N2C(=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



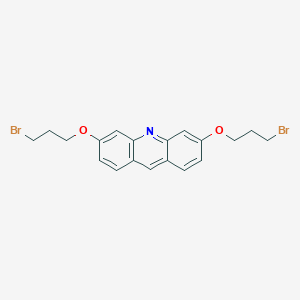
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
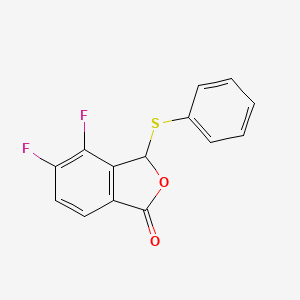
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)
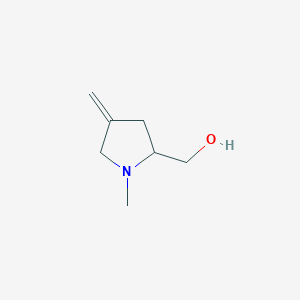
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
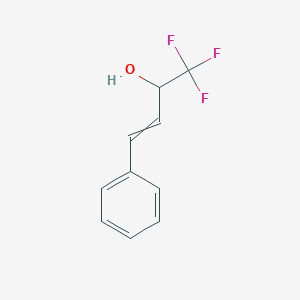
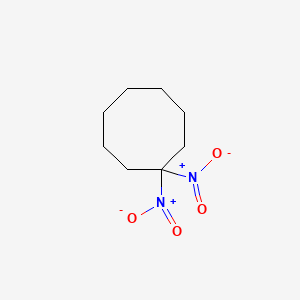
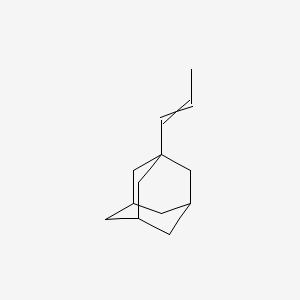
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
